6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid
CAS No.: 98665-19-1
Cat. No.: VC20877269
Molecular Formula: C32H44O9
Molecular Weight: 572.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98665-19-1 |
|---|---|
| Molecular Formula | C32H44O9 |
| Molecular Weight | 572.7 g/mol |
| IUPAC Name | (2R,6S)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
| Standard InChI | InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21-22,27,36H,9-14H2,1-8H3,(H,39,40)/t15-,16+,19+,21-,22-,27+,30-,31-,32-/m0/s1 |
| Standard InChI Key | YCXUCEXEMJPDRZ-QWPKPZHNSA-N |
| Isomeric SMILES | C[C@@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C |
| Canonical SMILES | CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |
Introduction
Chemical Identity and Structural Characteristics
The compound 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid belongs to the triterpenoid class of natural products. It features a complex molecular structure with numerous functional groups and stereochemical centers. The compound is characterized by the following chemical parameters:
Basic Chemical Information
The compound possesses a well-defined chemical identity with specific molecular characteristics as outlined in the following table:
| Parameter | Information |
|---|---|
| Molecular Formula | C32H44O9 |
| Molecular Weight | 572.7 g/mol |
| Standard InChI | InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21-22,27,36H,9-14H2,1-8H3,(H,39,40)/t15-,16-,19-,21?,22+,27-,30+,31+,32+/m1/s1 |
| Standard InChIKey | YCXUCEXEMJPDRZ-KEPZXG |
| CAS Number | 98665-19-1 |
The structural complexity of this molecule is evident from its InChI notation, which indicates multiple chiral centers and functional groups throughout the scaffold.
Structural Features
This compound is characterized by several key structural elements:
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A cyclopenta[a]phenanthrene core structure, forming the backbone of the molecule
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An acetyloxy group at the C12 position
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A hydroxyl group at C3 position
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Five methyl substituents at positions C4, C4, C10, C13, and C14
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Three oxo (keto) groups at positions C7, C11, and C15
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A terminal carboxylic acid moiety
These structural elements contribute to the compound's unique biological properties and interaction potential with various cellular targets.
| Ganoderic Acid Type | Tested Cell Lines | Observed Activities | Mechanism(s) |
|---|---|---|---|
| Ganoderic acid T | Human metastatic lung tumor (95-D), liver tumor (SMMC7721), epidermal cancer (KB-A-1&KB-3-1), cervical cancer (HeLa), melanoma (A375), normal lung (HLF), embryonic liver (L-02), kidney (HEK293), colon carcinoma (Ls174t) | Cytotoxicity to cancer cells with lower toxicity to normal cells; Cell cycle arrest at G1 phase; Suppression of MMP-2 and MMP-9 gene expression | Reduction of mitochondrial membrane potential; Release of cytochrome c; Induction of p53 and Bax; Stimulation of caspase-3 activity |
| Ganoderic acid ME | Lewis lung carcinoma in C57BL/6 mice, human colon carcinoma cells (HCT-116), MDR human colorectal carcinoma, metastatic lung carcinoma (95-D), p53-null lung cancer (H1299) | Inhibition of tumor growth and lung metastasis; Enhanced NK activity; Induction of cell cycle arrest; Reversal of multidrug resistance | Upregulation of p-p53, p53, Bax, caspases-3/9; Downregulation of Bcl-2; Upregulation of IL-2 and IFN-γ in vivo |
These studies on related compounds suggest that 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid may possess similar anticancer properties .
Immunomodulatory Effects
Besides anticancer activities, Ganoderic acids have demonstrated significant immunomodulatory effects. Research indicates that these compounds can:
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Enhance Natural Killer (NK) cell activity
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Upregulate production of cytokines such as IL-2 and IFN-γ
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Modulate NF-κB activation, which plays a crucial role in immune response
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Induce the expression of IL-2, IL-6, and IL-8 in a dose-dependent manner
These immune-enhancing properties suggest potential applications in immunotherapy and combined chemoimmunotherapeutic approaches for treating malignant diseases.
Anti-nociceptive and Anti-inflammatory Properties
Recent research has explored the anti-nociceptive (pain-reducing) and anti-inflammatory properties of Ganoderic acids, particularly Ganoderic acid A. These findings may provide insights into additional therapeutic applications for 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid.
Experimental Data on Thermal Pain Response
Studies using mouse models have demonstrated significant anti-nociceptive effects of Ganoderic acid A in response to thermal pain stimuli. The following table summarizes experimental data from hot plate tests:
| Treatment | Response Time (seconds) at Different Time Points |
|---|---|
| Pretreatment | |
| Control | 12.02 ± 0.38 |
| Ganoderic acid A (15 mg) | 10.59 ± 0.58 |
| Morphine (5 mg) | 6.53 ± 0.27 |
| NLX (2 mg) + control | 10.64 ± 0.87 |
| NLX (2 mg) + Ganoderic acid A (15 mg) | 9.61 ± 0.44 |
| NLX (2 mg) + morphine (5 mg) | 10.29 ± 0.69 |
This data indicates that Ganoderic acid A significantly increased the response time to thermal pain stimuli, particularly at 90 and 120 minutes post-administration, suggesting effective pain reduction properties .
Tail Immersion Test Results
Further evidence of anti-nociceptive effects was observed in tail immersion tests, where Ganoderic acid A significantly enhanced reaction time to thermal pain stimuli. Specifically, at 90 minutes (8.60 ± 0.48 seconds) and 120 minutes (9.34 ± 0.95 seconds) after administration, Ganoderic acid A demonstrated significant improvement in response time compared to control groups .
These findings suggest that 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid, being structurally related to Ganoderic acids, may possess similar anti-nociceptive properties warranting further investigation.
Synthesis and Preparation Methods
Natural Source Extraction
The primary source of Ganoderic acids, including potentially 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid, is the Ganoderma lucidum mushroom. Extraction typically involves:
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Collection and preparation of Ganoderma lucidum fruiting bodies
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Extraction using methanol or ethanol as solvents
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Fractionation and purification through various chromatographic techniques
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Characterization and identification using spectroscopic methods including NMR and mass spectrometry
Current Applications and Future Perspectives
Research Applications
Currently, 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid and related compounds are primarily used for research purposes in:
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Cancer research, particularly in studying apoptosis induction mechanisms
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Immunology studies, focusing on immune activation and restoration
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Drug development programs targeting novel anticancer agents
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Pain management research, investigating anti-nociceptive properties
Drug Delivery Innovations
Recent research has explored novel drug delivery approaches for Ganoderic acids, including:
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Nanoparticle polymer-drug conjugates for sustained release
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Targeted delivery systems to enhance bioavailability
These delivery innovations may enhance the therapeutic potential of 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid by improving its pharmacokinetic properties.
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